(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide
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Overview
Description
(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C8H12N4 It is known for its unique structure, which includes a pyrimidine ring substituted with three methyl groups and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4,4,6-trimethyl-1,4-dihydropyrimidine with cyanamide. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key parameters such as reaction time, temperature, and catalyst concentration are carefully controlled to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced forms.
Substitution: The cyanamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine: This compound is structurally similar but lacks the cyanamide group.
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide: Another similar compound with slight variations in the substituents.
Uniqueness
The presence of the cyanamide group in (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide distinguishes it from other similar compounds.
Properties
IUPAC Name |
(4,4,6-trimethyl-1H-pyrimidin-2-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-6-4-8(2,3)12-7(11-6)10-5-9/h4H,1-3H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUWVESVKCVTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)NC#N)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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